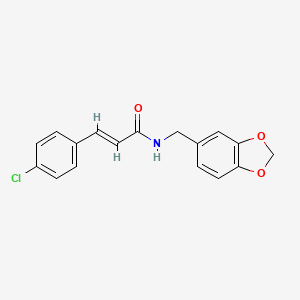

![molecular formula C21H21N3O4S B5559892 N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound is part of a broader family of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, known for their structured crystal formations and potential in various scientific applications. These compounds exhibit interesting properties due to their unique molecular structures, which include sulfonamide and hydrazone groups, contributing to their chemical and physical characteristics.

Synthesis Analysis

The synthesis of related N-benzyl-4-methylbenzenesulfonamides involves a two-step synthetic process, starting from 4-methylbenzenesulfonyl chloride treated with a primary amine to yield the corresponding sulfonamide. Further benzylation affords the substituted derivatives. This process highlights the development of a potential one-pot synthesis method for these compounds, offering efficiency in their preparation (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of these compounds features a central part that is almost linear, with specific torsion angles, indicating a rigid conformation. This rigidity is crucial for their interactions and chemical reactivity. The structures also form specific dimer motifs through hydrogen bonding, which is a common characteristic across different derivatives, suggesting a predictable pattern of molecular interactions (Purandara, Foro, & Thimme Gowda, 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic addition and intramolecular arylation, producing advanced intermediates for the synthesis of nitrogenous heterocycles. The presence of electron-withdrawing groups facilitates these reactions, illustrating the compounds' reactivity and potential for creating complex molecular structures (Kisseljova, Smyslová, & Krchňák, 2014).

Physical Properties Analysis

The physical properties, including crystal structures and Hirshfeld surface analysis, reveal significant insights into the compounds' behavior. For example, the crystal structure analysis shows that these compounds form stable dimeric structures through hydrogen bonding, which is critical for understanding their solubility, stability, and interaction with other molecules (Purandara, Foro, & Thimme Gowda, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and participation in various chemical reactions, underscore the versatility of these compounds. Their ability to undergo base-mediated intramolecular arylation and react with phenylacetylene to yield arenesulfonamides with good yield highlights their potential in synthetic chemistry applications (Drozdova & Mirskova, 2001).

Applications De Recherche Scientifique

Crystal Structures and Analysis

- A study by (Purandara, Foro, & Thimme Gowda, 2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives. These structures showed similar conformations and hydrogen-bonding patterns, which is important for understanding the molecular interactions and stability of these compounds.

Application in Chemical Reactions

- Research by (Zajac, Walters, Buzby, Gagnon, & Labroli, 2006) demonstrated the use of N-Benzylidenebenzenesulfonamide as a benzaldehyde equivalent in the Knoevenagel Reaction, highlighting its utility in organic synthesis.

Synthesis of Benzonitriles

- A novel method for the synthesis of benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide was developed, as detailed in the study by (Anbarasan, Neumann, & Beller, 2011). This method is significant for the production of various pharmaceutical intermediates.

Carbonic Anhydrase Inhibition

- The work of (Garaj, Puccetti, Fasolis, et al., 2005) and (Gul, Kucukoglu, Yamali, et al., 2016) explored the inhibition of carbonic anhydrase, an enzyme significant in physiological processes, by aromatic benzenesulfonamides. These findings have implications for therapeutic applications, particularly in managing hypoxic tumors.

Safety and Hazards

Propriétés

IUPAC Name |

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-furan-2-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-17-9-11-20(12-10-17)29(26,27)24(15-18-6-3-2-4-7-18)16-21(25)23-22-14-19-8-5-13-28-19/h2-14H,15-16H2,1H3,(H,23,25)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUIQNSQXSOLEV-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide (non-preferred name) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)